tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate
Overview
Description
tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a benzo[d][1,3]dioxole ring, and a carbamate functional group.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group .
Biology
In biological research, the compound is used as a precursor for the synthesis of bioactive molecules. It has been studied for its potential antitumor properties and its ability to inhibit the growth of cancer cells .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent, with the ability to induce apoptosis in cancer cells .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
Target of Action
Tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate, also known as tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate, is a compound that has been evaluated for its antitumor activities . The primary targets of this compound are cancer cells, specifically HeLa, A549, and MCF-7 cell lines .
Mode of Action
The compound interacts with these cancer cells, causing growth inhibition
Biochemical Pathways
The biochemical pathways affected by this compound are related to cell growth and proliferation . The compound’s action leads to downstream effects such as the induction of apoptosis and cell cycle arrest .
Pharmacokinetics
The compound’s molecular weight (25128) and structure suggest that it may have good bioavailability .
Result of Action
The compound’s action results in potent growth inhibition properties against the cancer cell lines . For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Safety and Hazards
Future Directions
The compound has shown potential in the field of antitumor research . Therefore, it could be developed as a potential antitumor agent . Further studies are needed to optimize the compound and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit potent growth inhibition properties against certain human cancer cell lines
Cellular Effects
“tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate” has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate typically involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives.
Reduction: Formation of benzo[d][1,3]dioxole-5-methylamine derivatives.
Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate
- tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine
- tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)urea
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a protecting group in organic synthesis and its potential anticancer activity set it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(1,3-benzodioxol-5-ylmethyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)14-7-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKGWCMUHJJSSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594447 | |
Record name | tert-Butyl [(2H-1,3-benzodioxol-5-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777946-61-9 | |
Record name | tert-Butyl [(2H-1,3-benzodioxol-5-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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